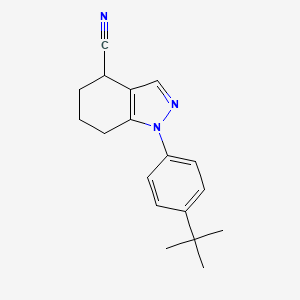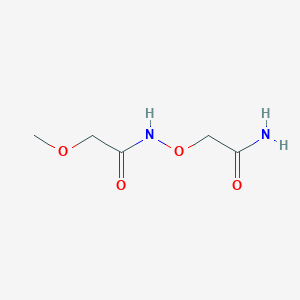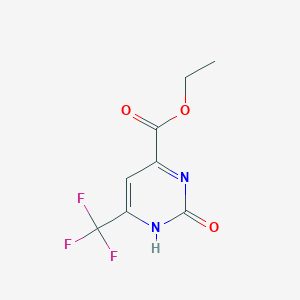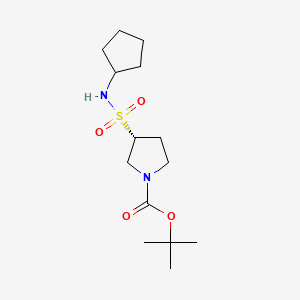
tert-butyl(3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopentylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopentylsulfamoyl group, and the attachment of the tert-butyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonamide-containing molecules. Examples include:
- Pyrrolidine-1-carboxylate derivatives
- Cyclopentylsulfamoyl analogs
Uniqueness
tert-Butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C14H26N2O4S |
|---|---|
Molecular Weight |
318.43 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-9-8-12(10-16)21(18,19)15-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
UPKANEOAHIVPBP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
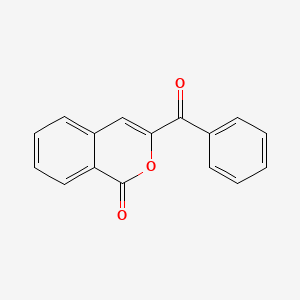
![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
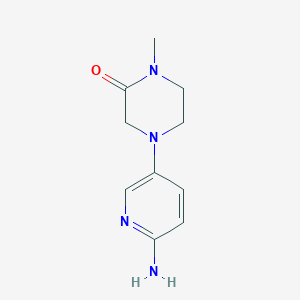
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
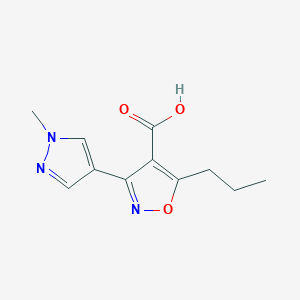


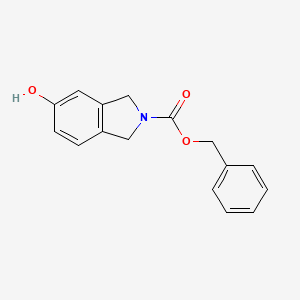
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
